molecular formula C12H5ClF2N2OS2 B2541649 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 862807-18-9

5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2541649
CAS No.: 862807-18-9
M. Wt: 330.75
InChI Key: IHHDGASEHWYRLN-UHFFFAOYSA-N
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Description

5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H5ClF2N2OS2 and its molecular weight is 330.75. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

5-Chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide and its derivatives have been studied for their antitubercular activity. Marvadi et al. (2020) synthesized a series of novel compounds related to this chemical, which showed promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2020).

Anticancer Properties

Compounds related to this compound have been evaluated for their anticancer properties. Atta and Abdel‐Latif (2021) synthesized derivatives that exhibited inhibitory activity against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Molecular Structure Studies

Li-jua (2015) designed and synthesized a novel compound related to this compound, contributing to the understanding of its molecular structure (Li-jua, 2015).

Antimicrobial Evaluation

Talupur et al. (2021) conducted studies on similar compounds, revealing their potential in antimicrobial applications. Their research included synthesis, characterization, and biological evaluation (Talupur et al., 2021).

Antibacterial and Antifungal Activities

Mhaske et al. (2011) synthesized thiazole carboxamides derivatives and reported their effectiveness against both gram-positive and gram-negative bacteria as well as antifungal activity (Mhaske et al., 2011).

Molluscicidal Properties

El-bayouki and Basyouni (1988) explored the molluscicidal properties of compounds related to this compound, contributing to the field of pest control (El-bayouki & Basyouni, 1988).

Antitumor Activity

Ostapiuk et al. (2017) synthesized new derivatives and investigated their antitumor activity, identifying compounds with significant antitumor effects (Ostapiuk et al., 2017).

Dipole Moment Analysis

Patil et al. (2011) studied the absorption and fluorescence spectra of related carboxamides, providing insights into the ground and excited state dipole moments (Patil et al., 2011).

Docking Studies and Antimicrobial Activity

Spoorthy et al. (2021) performed docking studies and evaluated the antimicrobial activity of analogues, enhancing understanding of their biological interactions (Spoorthy et al., 2021).

Synthesis and Anticancer Evaluation

Cai et al. (2016) evaluated the anticancer activity of novel thiazole-5-carboxamide derivatives against various cancer cell lines (Cai et al., 2016).

Future Directions

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities . The thiazole scaffold is present in more than 18 FDA-approved drugs as well as in numerous experimental drugs . This suggests that thiazole derivatives, including 5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide, may have potential for future pharmaceutical applications.

Properties

IUPAC Name

5-chloro-N-(4,6-difluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF2N2OS2/c13-9-2-1-7(19-9)11(18)17-12-16-10-6(15)3-5(14)4-8(10)20-12/h1-4H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHDGASEHWYRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.